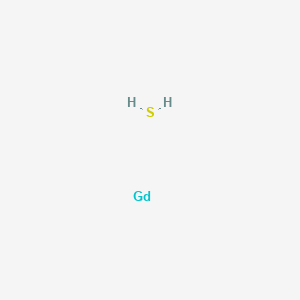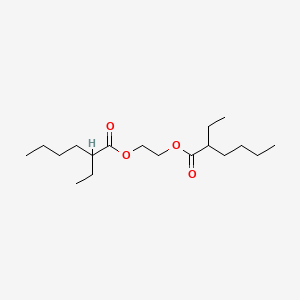
11,12-dihydroxy-5Z,8Z,14Z,17Z-eicosatetraenoicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11,12-dihydroxy-5Z,8Z,14Z,17Z-eicosatetraenoic acid is a dihydroxylated derivative of arachidonic acid. This compound is part of the eicosanoid family, which plays a crucial role in various physiological and pathological processes. It is known for its involvement in inflammatory responses and vascular functions .
準備方法
Synthetic Routes and Reaction Conditions
11,12-dihydroxy-5Z,8Z,14Z,17Z-eicosatetraenoic acid is synthesized through the formal dihydroxylation of arachidonic acid across the 11,12-double bond . This reaction typically involves the use of oxidizing agents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions to achieve the desired dihydroxylation.
Industrial Production Methods
Industrial production of this compound is less common due to its specific applications in research and medicine. large-scale synthesis can be achieved through optimized dihydroxylation processes, ensuring high yield and purity of the final product.
化学反応の分析
Types of Reactions
11,12-dihydroxy-5Z,8Z,14Z,17Z-eicosatetraenoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can modify the hydroxyl groups, leading to different structural forms.
Substitution: The hydroxyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Osmium tetroxide (OsO4), potassium permanganate (KMnO4)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Various halogenating agents and nucleophiles
Major Products Formed
The major products formed from these reactions include various hydroxylated and oxidized derivatives of the original compound, each with unique biological activities and properties .
科学的研究の応用
11,12-dihydroxy-5Z,8Z,14Z,17Z-eicosatetraenoic acid has several scientific research applications:
Chemistry: Used as a model compound to study dihydroxylation reactions and eicosanoid pathways.
Biology: Investigated for its role in cellular signaling and metabolic pathways.
Medicine: Explored for its potential therapeutic effects in inflammatory diseases and vascular disorders.
Industry: Utilized in the development of biochemical assays and diagnostic tools
作用機序
The compound exerts its effects by interacting with specific molecular targets and pathways. It is known to modulate the activity of enzymes involved in the arachidonic acid cascade, influencing the production of other eicosanoids. This modulation affects various physiological processes, including inflammation, vasodilation, and platelet aggregation .
類似化合物との比較
Similar Compounds
5,6-dihydroxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid: Another dihydroxylated derivative of arachidonic acid with similar biological activities.
11,12-epoxy-5Z,8Z,14Z,17Z-eicosatetraenoic acid: An epoxide derivative with distinct physiological effects.
Uniqueness
11,12-dihydroxy-5Z,8Z,14Z,17Z-eicosatetraenoic acid is unique due to its specific dihydroxylation pattern, which confers distinct biological properties. Its role in modulating inflammatory responses and vascular functions sets it apart from other similar compounds .
特性
分子式 |
C20H32O4 |
|---|---|
分子量 |
336.5 g/mol |
IUPAC名 |
(5Z,8Z,11S,12R,14Z,17Z)-11,12-dihydroxyicosa-5,8,14,17-tetraenoic acid |
InChI |
InChI=1S/C20H32O4/c1-2-3-4-5-9-12-15-18(21)19(22)16-13-10-7-6-8-11-14-17-20(23)24/h3-4,6,8-10,12-13,18-19,21-22H,2,5,7,11,14-17H2,1H3,(H,23,24)/b4-3-,8-6-,12-9-,13-10-/t18-,19+/m1/s1 |
InChIキー |
DNPZYIPMAWRQQE-WFPHMWACSA-N |
異性体SMILES |
CC/C=C\C/C=C\C[C@H]([C@H](C/C=C\C/C=C\CCCC(=O)O)O)O |
正規SMILES |
CCC=CCC=CCC(C(CC=CCC=CCCCC(=O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12339428.png)

![Benzenepropanoic acid, beta-[[(1,1-dimethylethoxy)carbonyl]amino]-alpha-hydroxy-, 3a-(acetyloxy)-4-(benzoyloxy)-1a,1b,3a,3b,4,5,6,7,10,11,11a,11b-dodecahydro-5,10-dihydroxy-8,11a,12,12-tetramethyl-11-oxo-5,9-methano-3H-cyclodec[b]oxireno[d]-7-oxabicyclo[4.2.0]oct-7-yl ester](/img/structure/B12339432.png)

![(3R,6S,9S,12Z,16S)-9-(4-aminobutyl)-3-[(4-benzoylphenyl)methyl]-6-(cyclohexylmethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,15-pentazacycloicos-12-ene-16-carboxamide](/img/structure/B12339443.png)
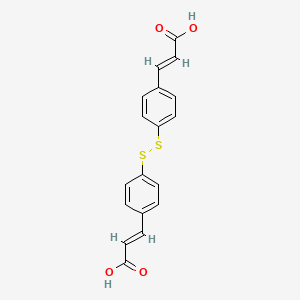


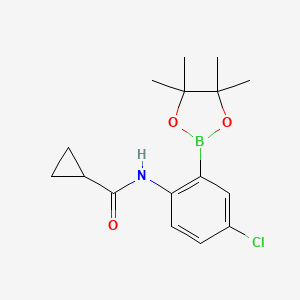
![methyl (15R,17R)-15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,18-tetraene-17-carboxylate](/img/structure/B12339485.png)
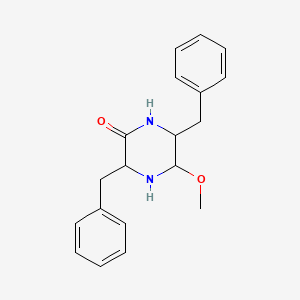
![[2,2,2-Trifluoro-1-(trichloromethyl)-1-(trifluoromethyl)ethyl] methanesulfonate](/img/structure/B12339492.png)
